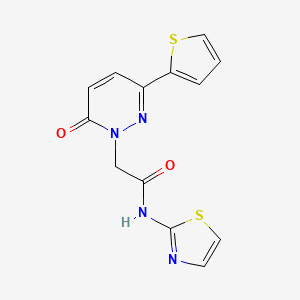

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Description

This compound features a pyridazinone core (6-oxo-pyridazine) substituted at position 3 with a thiophen-2-yl group and at position 1 with an acetamide linker connected to a thiazol-2-yl moiety. The pyridazinone scaffold is known for its pharmacological versatility, particularly in enzyme inhibition and anti-inflammatory applications .

Properties

IUPAC Name |

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S2/c18-11(15-13-14-5-7-21-13)8-17-12(19)4-3-9(16-17)10-2-1-6-20-10/h1-7H,8H2,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTUOVZTYGHOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine derivatives.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Thiazole Ring Formation: The thiazole ring is often synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

Final Coupling: The final step involves coupling the pyridazine-thiophene intermediate with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can lead to dihydropyridazine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide . Research indicates that derivatives of pyridazine and thiazole exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.

A study published in ACS Omega demonstrated that thiazole carboxamide derivatives showed promising COX inhibitory activity, suggesting that compounds containing thiazole moieties can be developed as anti-inflammatory agents . Additionally, pyrazole derivatives have been reported to possess similar properties, indicating a broader class of compounds that may include the target compound .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Thiazole and pyridazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, research has shown that certain thiazole-based compounds exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .

Moreover, the incorporation of thiophene and pyridazine rings into drug design has been associated with enhanced anticancer activity due to their ability to interact with multiple biological targets . The development of novel derivatives based on this compound could lead to effective treatments for cancer.

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have also been explored. Thiazole derivatives are known for their broad-spectrum antimicrobial activity, which could extend to the target compound . Studies have reported that modifications in the thiazole ring can enhance antibacterial efficacy against resistant strains of bacteria.

Case Study 1: COX Inhibition

In a comparative study of various thiazole derivatives, it was found that certain compounds exhibited IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib. This suggests a potential for developing more effective anti-inflammatory agents from similar scaffolds .

Case Study 2: Anticancer Screening

A series of pyridazine derivatives were tested against several cancer cell lines, revealing that modifications similar to those in This compound led to increased cytotoxicity and selectivity towards cancer cells over normal cells. These findings support further investigation into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and molecular docking studies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions on the pyridazinone core, acetamide linker modifications, and heterocyclic replacements. Table 1 highlights critical differences:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Pharmacological Potential

- Thiazole-acetamide derivatives in (e.g., ZINC08993868) show acetylcholinesterase (AChE) inhibition (IC₅₀ ~0.028 mM), indicating a plausible mechanism for the target compound .

Anti-Inflammatory Applications :

- Piperazine-containing analogues () demonstrate matrix metalloproteinase (MMP) inhibition, a key pathway in acute inflammation .

Biological Activity

The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of pyridazinone derivatives. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry. The unique structural features, including the presence of thiophene and thiazole rings, suggest diverse pharmacological properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics

The molecular formula of This compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 335.38 g/mol |

| Molecular Formula | C15H17N3O4S |

| LogP | 0.1582 |

| Polar Surface Area | 82.069 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

The biological activity of This compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonamide moiety typically mimics natural substrates, allowing it to inhibit enzyme activity effectively.

In Vitro Studies

Recent studies have shown that derivatives of thiazole and pyridazine exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, compounds similar to our target compound have demonstrated selective inhibition of COX-2, leading to anti-inflammatory effects. In vitro evaluations revealed that certain derivatives had IC50 values in the nanomolar range, indicating potent activity against these enzymes .

Case Studies

- Thiazole Derivatives as COX Inhibitors : A series of thiazole derivatives were synthesized and evaluated for their COX inhibitory potential. One study reported that specific thiazole derivatives exhibited selective inhibition of COX-2 with IC50 values as low as 0.3 nM, demonstrating their potential for treating inflammation .

- Antimalarial Activity : In another study focusing on thiazole analogs, modifications in the structure led to compounds with high antimalarial potency against Plasmodium falciparum, with low cytotoxicity observed in human liver cell lines .

- Leishmanicidal Activity : Hybrid compounds containing thiazole scaffolds were tested for leishmanicidal activity against Leishmania infantum. Some compounds showed significant efficacy in reducing parasite survival while maintaining low toxicity to mammalian cells .

Comparative Analysis

A comparison of the biological activity of our target compound with similar derivatives is summarized in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.